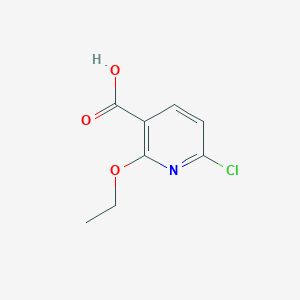

6-Chloro-2-ethoxynicotinic acid

説明

Structure

3D Structure

特性

IUPAC Name |

6-chloro-2-ethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-7-5(8(11)12)3-4-6(9)10-7/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFVEZWOBJWZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734569 | |

| Record name | 6-Chloro-2-ethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343080-22-7 | |

| Record name | 6-Chloro-2-ethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 6 Chloro 2 Ethoxynicotinic Acid

Transformations Involving the Carboxylic Acid Moiety

Esterification and Amidation Reactions

Esterification:

The carboxylic acid moiety of 6-chloro-2-ethoxynicotinic acid can be readily converted to its corresponding esters through Fischer esterification. masterorganicchemistry.comyoutube.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The equilibrium of the reaction can be shifted towards the ester product by using a large excess of the alcohol or by removing water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

A general method for the esterification of similar nicotinic acid derivatives involves reacting the acid with an alcohol in the presence of a catalyst. For example, 2-chloro-6-methylnicotinic acid can be converted to its methyl ester. google.com While specific conditions for this compound are not detailed in the provided results, the principles of Fischer esterification are broadly applicable. masterorganicchemistry.com Catalysts like aluminum salts (e.g., AlCl₃·6H₂O) have also been shown to be effective for the esterification of higher carboxylic acids with higher alcohols. google.com

Amidation:

The conversion of the carboxylic acid to an amide is another important transformation. This is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. nih.gov Common coupling reagents for amide bond formation include carbodiimides and phosphonium (B103445) salts. nih.govresearchgate.net A methodology for the amidation of various carboxylic acids involves the in situ generation of reactive phosphonium species from triphenylphosphine (B44618) and N-chlorophthalimide, which then activate the carboxylic acid for reaction with an amine. nih.govresearchgate.net This method has been successfully applied to a range of aliphatic, benzylic, and aromatic carboxylic acids. nih.govresearchgate.net

Decarboxylation Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for many carboxylic acids. organic-chemistry.org For heteroaromatic carboxylic acids, decarboxylation can be achieved under specific catalytic conditions. For instance, a silver carbonate (Ag₂CO₃) and acetic acid (AcOH) system in dimethyl sulfoxide (B87167) (DMSO) has been shown to effectively catalyze the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org This method can also be selective for the mono-protodecarboxylation of certain aromatic dicarboxylic acids. organic-chemistry.org

The ease of decarboxylation is often influenced by the stability of the carbanion intermediate formed upon CO₂ loss. In the context of nicotinic acids, the electron-withdrawing nature of the pyridine (B92270) ring can influence this process. While specific studies on the decarboxylation of this compound are not prevalent in the search results, the general principles of heteroaromatic decarboxylation suggest that it is a feasible transformation under appropriate catalytic conditions. organic-chemistry.orgrsc.org

Reactivity of the Ethoxy Group

The ethoxy group at the 2-position of the pyridine ring is an ether linkage and exhibits characteristic reactivity, primarily involving cleavage of the carbon-oxygen bond.

Ether Cleavage Mechanisms

Ether cleavage typically requires strong acidic conditions or specialized reagents due to the general stability of the ether bond. wikipedia.orglongdom.orgpressbooks.pub The most common method involves treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgpressbooks.pubmasterorganicchemistry.com Hydrochloric acid (HCl) is generally less effective. pressbooks.pub

The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the groups attached to the ether oxygen. wikipedia.orgpressbooks.pub

Sₙ2 Mechanism: For ethers with primary or secondary alkyl groups, the reaction proceeds through an Sₙ2 mechanism. The ether oxygen is first protonated by the strong acid, creating a good leaving group (an alcohol). A nucleophile, such as a halide ion (I⁻ or Br⁻), then attacks the less sterically hindered carbon atom, displacing the alcohol. pressbooks.pubmasterorganicchemistry.com In the case of this compound, the ethoxy group is attached to the pyridine ring, and the other side is an ethyl group (a primary alkyl group). Therefore, nucleophilic attack would likely occur on the ethyl group.

Sₙ1 Mechanism: If one of the groups attached to the ether oxygen can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the cleavage will proceed via an Sₙ1 mechanism. pressbooks.pub This is not directly applicable to the ethyl group of the ethoxy moiety.

The stability of 2-ethoxypyridine (B84967) derivatives can be affected by strong acids, leading to the formation of a pyridine salt through protonation of the ring nitrogen. pipzine-chem.com This can influence the electronic properties and subsequent reactivity of the molecule. pipzine-chem.com

Transetherification Reactions

Transetherification, the exchange of an alkoxy group for another, is a less common reaction for simple ethers but can be achieved under specific conditions. While direct evidence for transetherification of this compound was not found, related transformations on the pyridine ring provide some insight. For instance, nucleophilic substitution reactions on chloropyridines can be influenced by the nature of the incoming nucleophile and the reaction conditions.

Reactivity of the Chloro Substituent on the Pyridine Ring

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is activated towards attack by nucleophiles, particularly at the ortho (2- and 6-) and para (4-) positions. uoanbar.edu.iqyoutube.comquimicaorganica.org

The presence of the electron-withdrawing nitrogen atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism of SₙAr. researchgate.net The reactivity of halopyridines towards nucleophilic substitution is generally high. uoanbar.edu.iqyoutube.com For example, 2-chloropyridines can react with various nucleophiles, such as amines, to introduce new substituents onto the ring. youtube.com

Studies on 2-chloropyridine (B119429) derivatives have shown that the rate of nucleophilic substitution is influenced by other substituents on the ring. researchgate.net Electron-withdrawing groups generally increase the reactivity towards nucleophiles. nih.gov In the case of this compound, the ethoxy and carboxylic acid groups will also exert electronic effects on the reactivity of the chloro substituent. The ethoxy group, with its lone pair of electrons on the oxygen, can participate in resonance, potentially affecting the electron density at the 6-position. pipzine-chem.com

The displacement of the chloro group can be achieved with a variety of nucleophiles, including but not limited to:

Amines: Reaction with ammonia (B1221849) or primary/secondary amines can introduce amino groups. The Chichibabin reaction is a classic example of amination on the pyridine ring. uoanbar.edu.iq

Alkoxides: Reaction with alkoxides, such as sodium ethoxide, can lead to the corresponding ether. researchgate.net

Thiols: Nucleophilic attack by thiols or their conjugate bases can form thioethers. Glutathione (B108866), a tripeptide containing a thiol group, has been shown to react with 2-chloropyridine derivatives in a reaction catalyzed by glutathione S-transferase. researchgate.net

The relative reactivity of different halopyridines has been studied, with 2-fluoropyridine (B1216828) often being more reactive than 2-chloropyridine towards certain nucleophiles like sodium ethoxide. researchgate.net

Nucleophilic Aromatic Substitution (S_NAr) Reactions

This compound is a pyridine derivative, and its reactivity in nucleophilic aromatic substitution (S_NAr) reactions is a key area of study. The pyridine ring, particularly when substituted with electron-withdrawing groups, is activated towards nucleophilic attack. wikipedia.orglumenlearning.com The chlorine atom at the 6-position serves as a leaving group in these reactions.

The general mechanism for S_NAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org This intermediate is negatively charged, and the charge is delocalized, particularly by electron-withdrawing groups positioned ortho or para to the site of attack. wikipedia.orglibretexts.org In the case of this compound, both the nitrogen atom in the pyridine ring and the carboxylic acid group can influence the electron density of the ring and thus its susceptibility to nucleophilic attack. The reaction is completed by the elimination of the chloride ion, restoring the aromaticity of the ring. lumenlearning.comlibretexts.org

Pyridine and its derivatives are particularly reactive in S_NAr reactions, often more so than their benzene (B151609) counterparts. wikipedia.org The nitrogen atom in the pyridine ring helps to stabilize the negative charge of the Meisenheimer complex. wikipedia.org The reaction is often facilitated by heating. youtube.com

Common nucleophiles used in S_NAr reactions with chloropyridines include amines, alkoxides, and thiolates. For instance, the reaction of 2-chloropyridine with an amine can lead to the formation of a new carbon-nitrogen bond at the 2-position. youtube.com

Transition Metal-Catalyzed Cross-Coupling Transformations

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the chlorine atom at the 6-position can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions typically involve a palladium, nickel, or copper catalyst.

For example, in a Suzuki coupling, an organoboron compound reacts with the halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The ethoxy and carboxylic acid groups on the pyridine ring can influence the reactivity and outcome of these cross-coupling reactions.

Pyridine Ring Functionalization Studies

The functionalization of the pyridine ring of this compound, beyond the substitution of the chlorine atom, is another important aspect of its chemistry.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. beilstein-journals.orgyoutube.com The nitrogen atom can also be protonated or coordinate to a Lewis acid under the reaction conditions, further deactivating the ring. youtube.com

However, the presence of the activating ethoxy group at the 2-position can influence the regioselectivity of electrophilic substitution. The ethoxy group is an ortho, para-director. In the case of 2-methoxypyridine, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy (B1213986) group. chegg.com For this compound, considering the directing effects of the ethoxy and carboxylic acid groups, as well as the deactivating effect of the chlorine atom and the pyridine nitrogen, electrophilic substitution is a complex process. The nitration of pyridine-N-oxide, for instance, can lead to the formation of the ortho-nitro compound as the main kinetic product. rsc.org

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then react with various electrophiles.

Alkoxy groups, such as the ethoxy group in this compound, can act as directing metalation groups. researchgate.netarkat-usa.org The lithiation of alkoxypyridines has been shown to be a useful method for the synthesis of substituted pyridines. researchgate.netarkat-usa.org The regioselectivity of the metalation is influenced by the position of the alkoxy group and other substituents on the pyridine ring. For instance, the lithiation of 2-bromo-4-methoxypyridine (B110594) at the C-3 position has been reported. arkat-usa.org The carboxylic acid group in this compound would likely need to be protected before carrying out a directed metalation reaction, as the acidic proton would be quenched by the organolithium base.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple functional groups on the this compound scaffold—a chloro substituent, an ethoxy group, and a carboxylic acid—presents challenges and opportunities for chemo- and regioselective transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction with a nucleophile, the question arises whether the nucleophile will attack the carbon bearing the chlorine atom (S_NAr) or the carbonyl carbon of the carboxylic acid. The reaction conditions, including the nature of the nucleophile and the temperature, will play a crucial role in determining the outcome.

Regioselectivity concerns the position at which a reaction occurs when multiple sites are available. In electrophilic substitution reactions, the directing effects of the ethoxy and carboxylic acid groups, as well as the influence of the pyridine nitrogen and the chlorine atom, will determine the position of the incoming electrophile. Similarly, in directed metalation reactions, the choice of the directing group and the reaction conditions will dictate the site of deprotonation.

Careful control of reaction conditions and the use of appropriate protecting groups are often necessary to achieve the desired chemo- and regioselectivity in the chemical transformations of this compound.

Theoretical and Computational Chemistry Investigations of 6 Chloro 2 Ethoxynicotinic Acid

Electronic Structure and Bonding Analysis

The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. Through computational methods, we can gain a deep understanding of the electronic structure and bonding characteristics of 6-Chloro-2-ethoxynicotinic acid.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for predicting the ground state properties of molecules. epstem.net By employing functionals such as B3LYP in conjunction with a suitable basis set like 6-31G**, it is possible to calculate the optimized geometry of this compound, including its bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional model of the molecule in its most stable energetic state.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-O(ethoxy) | 1.35 Å |

| C6-Cl | 1.74 Å | |

| C3-C(OOH) | 1.49 Å | |

| C=O | 1.22 Å | |

| O-H | 0.97 Å | |

| Bond Angle | N1-C2-C3 | 121° |

| C2-C3-C4 | 119° | |

| C5-C6-N1 | 123° | |

| Dihedral Angle | C3-C2-O-CH2(ethoxy) | 178° |

| C2-C3-C(OOH)-O | 175° |

Note: The data in this table is illustrative and based on typical values for similar bonds and angles in related structures as specific computational data for this compound is not available.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory provides a more detailed picture of the electronic structure by describing the behavior of electrons in terms of molecular orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. epstem.net A smaller gap suggests higher reactivity.

The electron density distribution, which can also be calculated using DFT, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the electronegative chlorine, oxygen, and nitrogen atoms are expected to create a complex and informative electron density map.

Conformational Analysis and Intramolecular Interactions

The presence of the ethoxy and carboxylic acid groups, both of which have rotational freedom, means that this compound can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these single bonds. This analysis helps to identify the most stable conformers and the energy barriers between them.

Computational Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry can predict various spectroscopic properties, which are invaluable for the structural elucidation of newly synthesized compounds. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be calculated. These predicted spectra can then be compared with experimental data to confirm the molecule's structure.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | C2 (ethoxy) | ~160 ppm |

| C6 (chloro) | ~150 ppm | |

| C=O (acid) | ~168 ppm | |

| IR | C=O stretch | ~1720 cm⁻¹ |

| O-H stretch | ~3000 cm⁻¹ (broad) | |

| C-Cl stretch | ~750 cm⁻¹ | |

| UV-Vis | λmax | ~275 nm |

Note: This data is illustrative and represents typical ranges for the functional groups present. Actual values would be obtained from specific DFT calculations.

Reaction Mechanism Elucidation via Computational Pathways

Understanding how a molecule reacts is fundamental to its application. Computational chemistry provides a powerful means to investigate reaction mechanisms by mapping out the potential energy surface of a chemical transformation.

Transition State Analysis for Key Chemical Transformations

For a given reaction of this compound, such as its esterification or amidation, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. By analyzing the structure and energy of the transition state, chemists can gain insights into the reaction's feasibility, kinetics, and stereochemistry. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Investigating these pathways is crucial for designing synthetic routes and understanding the molecule's potential metabolic fate.

Reaction Energetics and Kinetic Modeling

The study of reaction energetics and kinetics through computational means allows for the elucidation of reaction mechanisms, prediction of reaction rates, and identification of key intermediates and transition states. For a molecule like this compound, various reactions are of interest, including its synthesis and potential derivatization.

Reaction Energetics:

Computational methods, particularly those based on density functional theory (DFT), are powerful tools for investigating the thermodynamics of chemical reactions. These methods can calculate the energies of reactants, products, intermediates, and transition states, allowing for the determination of key thermodynamic parameters.

For instance, the synthesis of related chloronicotinic acids often involves the oxidation of substituted pyridines. A patented method for preparing 6-chloronicotinic acid involves the direct oxidation of 2-chloro-5-methylpyridine (B98176) using oxygen catalyzed by cobalt acetate (B1210297). google.com The reaction conditions are mild, with temperatures ranging from 60 to 120 °C. google.com A similar approach for 2-chloronicotinic acid synthesis utilizes ozone as the oxidant. google.com

The energetics of such reactions for this compound could be modeled to understand the reaction's feasibility and optimize conditions. A hypothetical reaction pathway for its synthesis could be computationally analyzed to determine the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of the reaction.

Table 1: Hypothetical Thermodynamic Data for a Reaction of a Substituted Pyridine (B92270)

| Parameter | Value (kJ/mol) |

| Enthalpy of Reaction (ΔH) | -150 |

| Gibbs Free Energy of Reaction (ΔG) | -180 |

| Entropy of Reaction (ΔS) | 100 J/(mol·K) |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from computational analysis of reaction energetics.

Kinetic Modeling:

Kinetic modeling provides a quantitative understanding of how reaction rates are influenced by various factors such as reactant concentrations and temperature. By calculating the energy barriers of transition states, computational chemistry can predict the activation energy (Ea) of a reaction, a critical parameter in the Arrhenius equation which describes the temperature dependence of reaction rates.

For the functionalization of the nicotinic acid core, such as nucleophilic substitution reactions, kinetic modeling can reveal the most likely reaction pathways. For example, the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid involves esterification, nucleophilic substitution, and hydrolysis steps. researchgate.net Computational modeling of these steps for this compound could predict the rate-determining step and identify potential bottlenecks in the synthesis.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties or reactivity. These models are built on the principle that the properties of a chemical are determined by its molecular structure.

For a molecule like this compound, a QSPR study could be designed to predict its reactivity in various chemical transformations. This would involve calculating a set of molecular descriptors that quantify different aspects of its structure and then using statistical methods to build a predictive model.

Molecular Descriptors for Reactivity:

A wide range of molecular descriptors can be calculated using computational software. For predicting chemical reactivity, these descriptors often fall into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule and are crucial for understanding reactivity. Examples include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate and accept electrons, respectively.

Atomic charges: These indicate the sites most susceptible to nucleophilic or electrophilic attack.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: These are calculated from the molecule's wave function and provide detailed electronic information. Examples include chemical hardness, softness, and electrophilicity index.

Building and Validating a QSPR Model:

A QSPR model for the reactivity of a series of substituted nicotinic acids, including this compound, would typically be developed through the following steps:

Data Set Selection: A diverse set of nicotinic acid derivatives with known experimental reactivity data would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound in the dataset.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, neural networks) would be used to build a mathematical relationship between the descriptors and the reactivity. nih.govresearchgate.net

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques to ensure its robustness and applicability to new compounds.

QSPR studies on substituted pyridines have demonstrated the importance of steric and electrostatic interactions in determining their biological activity, which is a facet of their chemical reactivity. nih.gov Such models can provide valuable guidance in the design of new nicotinic acid derivatives with desired reactivity profiles.

Applications of 6 Chloro 2 Ethoxynicotinic Acid As a Synthetic Intermediate

Precursor in the Development of Agrochemical Scaffolds

There is currently limited publicly available scientific literature detailing the direct application of 6-Chloro-2-ethoxynicotinic acid as a precursor in the development of agrochemical scaffolds for crop protection.

No specific examples of novel heterocyclic systems for crop protection research originating from this compound are documented in readily accessible scientific databases and literature.

General methodologies for incorporating pyridine (B92270) cores often involve nucleophilic substitution reactions at the chloro-position or amide bond formation via the carboxylic acid. However, specific methodologies employing this compound for this purpose in an agrochemical context are not explicitly described in available research.

Building Block for Pharmaceutical Intermediates

The utility of this compound as a building block for pharmaceutical intermediates is documented in patent literature, where it serves as a key starting material for the synthesis of complex molecules with potential therapeutic applications.

This compound has been instrumental in the design and synthesis of precursors for sophisticated pharmaceutical targets. For instance, it has been used in the synthesis of aminoindane, aminotetrahydronaphthalene, and aminobenzocyclobutane-derived PRMT5 inhibitors, which are investigated for their potential in cancer therapy. googleapis.com In one documented synthetic route, this compound is reacted with morpholine (B109124) in the presence of a base and heated, demonstrating its utility in introducing specific functionalities. googleapis.com

Another significant application is in the preparation of intermediates for compounds aimed at treating diabetes. A patented method describes the use of an ester of this compound to produce 5-Amino-6-chloro-2-ethoxynicotinic acid. google.com This intermediate is a crucial component for building more complex piperidine-containing compounds with potential therapeutic benefits. google.com

A summary of the reaction to form a key pharmaceutical intermediate is presented below:

| Reactant | Reagent(s) | Product | Application Area | Reference |

| This compound | Morpholine, Et3N, 1,4-dioxane | 2-Ethoxy-6-morpholin-4-ylnicotinic acid | Cancer (PRMT5 Inhibitors) | googleapis.com |

The chemical handles present on this compound provide clear strategies for the diversification of molecular structures. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of amine, alcohol, or thiol-containing fragments. This is a common strategy to explore the structure-activity relationship (SAR) of a lead compound. The carboxylic acid at the 3-position can be readily converted into an amide, ester, or other functional groups, providing another avenue for modification.

For example, in the synthesis of potential anti-diabetic compounds, the carboxylic acid group of the resulting 5-Amino-6-chloro-2-ethoxynicotinic acid can be coupled with various amines to generate a library of amide derivatives for biological screening. google.com This highlights how this intermediate enables the systematic exploration of chemical space around a core scaffold.

The general approach for diversification is outlined in the table below:

| Reactive Site on Intermediate | Reaction Type | Potential New Functional Groups | Purpose of Diversification |

| 6-Chloro group | Nucleophilic Aromatic Substitution | Amines, Ethers, Thioethers | Explore SAR at this position |

| 3-Carboxylic acid group | Amide coupling, Esterification | Amides, Esters | Modify solubility, metabolic stability, and target binding |

| 5-Position (after amination) | Further functionalization | Various substituents | Modulate electronic and steric properties |

Role in the Preparation of Advanced Organic Materials

Currently, there is no information available in the public domain that describes the use of this compound in the preparation of advanced organic materials. Its applications appear to be concentrated in the life sciences sector, particularly pharmaceuticals.

Advanced Analytical Methodologies for 6 Chloro 2 Ethoxynicotinic Acid Research

Chromatographic Separation and Quantification Method Development

Chromatographic techniques are fundamental for separating 6-Chloro-2-ethoxynicotinic acid from complex mixtures and accurately determining its concentration. The development of robust and reliable methods is crucial for ensuring the purity and consistency of the compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for its separation and quantification. pensoft.netnih.govresearchgate.net

A key aspect of HPLC method development is the optimization of the mobile phase composition, column type, and detection parameters to achieve optimal separation and sensitivity. For instance, a successful isocratic HPLC method for the simultaneous detection of related compounds like imidacloprid (B1192907) and its metabolite 6-chloronicotinic acid utilized a 100% water mobile phase, demonstrating the potential for environmentally friendly analytical approaches. semanticscholar.org In this method, a C18 column was used with a flow rate of 1.0 ml/min and a column temperature of 50 °C, allowing for the clear distinction of the target compounds in a short run time. semanticscholar.org

Method validation is a critical step to ensure the reliability of HPLC analyses. pensoft.net Validation parameters typically include linearity, accuracy, precision, selectivity, and the limits of detection (LOD) and quantification (LOQ). nih.govjocpr.com For example, a validated RP-HPLC method for a different organic acid demonstrated acceptable linearity with a correlation coefficient (r²) of 0.9994 over a specific concentration range. nih.gov The precision of such methods is often evaluated by determining the relative standard deviation (RSD) for repeated measurements, with values typically below a certain threshold to be considered acceptable. jocpr.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Related Nicotinic Acid Derivatives

| Parameter | Condition | Reference |

| Column | C18, 150 x 4.6 mm, 5 µm | pensoft.net |

| Mobile Phase | Acetonitrile: Phosphate buffer (pH 3.0) (50:50 v/v) | pensoft.net |

| Flow Rate | 1.0 mL/min | pensoft.net |

| Detection | UV at 225 nm | pensoft.net |

| Column Temperature | 30 °C | pensoft.net |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Related Compounds and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS), and particularly the more advanced tandem mass spectrometry (GC-MS/MS), is a powerful technique for the analysis of volatile and semi-volatile compounds, including potential impurities and metabolites related to this compound. researchgate.netdtic.mil The high selectivity and sensitivity of GC-MS/MS make it well-suited for identifying and quantifying trace-level components in complex matrices. researchgate.net

The process often involves a derivatization step to increase the volatility and thermal stability of the analytes. nih.gov For instance, in the analysis of acidic metabolites of neurotransmitters, a derivatization method was developed to convert them into O-ethoxycarbonyl/tert-butyldimethylsilyl derivatives, which allowed for direct GC-MS analysis in selected ion monitoring (SIM) mode. nih.gov This approach provided characteristic fragment ions that facilitated structural confirmation. nih.gov

The development of a GC-MS/MS method includes the optimization of chromatographic conditions (e.g., column type, temperature program) and mass spectrometric parameters (e.g., selection of precursor and product ions for multiple reaction monitoring, MRM). researchgate.netnih.gov This technique offers significant advantages, including the potential for simplified sample preparation and reduced analysis times. researchgate.net It is particularly valuable for metabolomic studies, where it can be used to detect and identify a wide range of metabolites in biological samples. nih.govmdpi.com

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the structural assignment of this compound.

¹³C NMR spectroscopy provides information about the number of chemically non-equivalent carbon atoms in a molecule and their electronic environment. chemconnections.org The chemical shifts in a ¹³C NMR spectrum are influenced by the hybridization state of the carbon and the electronegativity of attached atoms. chemconnections.org For a related compound, 6-chloronicotinic acid, ¹³C NMR spectral data is available in public databases. nih.gov The interpretation of these spectra allows for the assignment of each carbon atom in the molecule. libretexts.org

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. The chemical shift, integration, and multiplicity of the signals are all used in the structural determination.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | ~160 | - |

| C3 | ~115 | ~8.0 (d) |

| C4 | ~140 | ~7.5 (d) |

| C5 | ~125 | ~8.5 (s) |

| C6 | ~150 | - |

| COOH | ~165 | ~13.0 (br s) |

| O-CH₂ -CH₃ | ~65 | ~4.5 (q) |

| O-CH₂-CH₃ | ~15 | ~1.4 (t) |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. nih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different functional groups present in the molecule. docbrown.infolibretexts.org For example, the IR spectrum of a carboxylic acid will typically show a strong, broad absorption band for the O-H stretch and a strong absorption for the C=O stretch. libretexts.org The NIST WebBook provides an IR spectrum for the related compound 6-chloronicotinic acid, which can serve as a reference. nist.gov

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nih.gov The resulting Raman spectrum provides information about the vibrational modes of the molecule and is particularly useful for analyzing non-polar bonds and symmetric vibrations. mdpi.com The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational properties of this compound. researchgate.netnaturalspublishing.comscirp.org

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad) | libretexts.org |

| C-H (Aromatic) | Stretching | 3100-3000 | libretexts.org |

| C-H (Aliphatic) | Stretching | 3000-2850 | libretexts.org |

| C=O (Carboxylic acid) | Stretching | 1760-1690 | libretexts.org |

| C=C, C=N (Aromatic ring) | Stretching | 1600-1450 | naturalspublishing.com |

| C-O (Ether) | Stretching | 1300-1000 | researchgate.net |

| C-Cl | Stretching | 800-600 | docbrown.info |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.govchemrxiv.org Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within a few parts per million), enabling the differentiation between compounds with the same nominal mass but different elemental compositions.

In addition to providing the molecular formula, HRMS is used to study the fragmentation patterns of ions. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the structure of the molecule. This technique, often referred to as tandem mass spectrometry (MS/MS), provides valuable information about the connectivity of atoms within the molecule. nih.gov For instance, the fragmentation of a related chloro-containing compound showed characteristic losses of specific groups, aiding in its structural identification. dtic.mil The PubChem database contains LC-MS/MS data for 6-chloronicotinic acid, showing its fragmentation pattern. nih.gov

Advanced Titration and Electrochemical Methods for Investigating Acid-Base Properties in Research Contexts

In the research context of this compound, a substituted pyridine (B92270) carboxylic acid, understanding its acid-base properties is crucial. Advanced analytical methods beyond simple titrations are employed to gain detailed insights into its dissociation constants (pKa) and electrochemical behavior, which are influenced by the chloro, ethoxy, and carboxylic acid functional groups.

Potentiometric Titration

Potentiometric titration is a highly accurate technique used to characterize an acid by measuring the electric potential across the analyte solution as a titrant is added. wikipedia.org Unlike conventional titrations that rely on a visual indicator, this method uses an indicator electrode and a reference electrode to monitor the change in potential. wikipedia.org For this compound, this method can precisely determine its pKa value. The titration curve, a plot of potential (or pH) versus the volume of titrant added, shows a distinct inflection point at the equivalence point, which is used to calculate the acid's concentration and pKa. wikipedia.orgresearchgate.net

Research findings for similar carboxylic acids demonstrate that the detailed shape of the titration curve can also reveal information about intermolecular interactions and conformational changes in solution. researchgate.netmit.edu The presence of both an acidic carboxylic group and a weakly basic pyridine nitrogen atom allows for complex acid-base equilibria to be studied.

Illustrative Potentiometric Titration Data

Below is an example of data that would be generated during a potentiometric titration of an acidic compound like this compound. The equivalence point, where the moles of added base equal the initial moles of acid, is identified by the largest change in pH per unit volume of titrant.

| Volume of NaOH Added (mL) | Measured pH | ΔpH/ΔV |

|---|---|---|

| 0.00 | 2.85 | - |

| 5.00 | 3.50 | 0.13 |

| 9.00 | 4.10 | 0.15 |

| 9.90 | 5.12 | 1.02 |

| 10.00 | 7.20 | 20.80 |

| 10.10 | 9.28 | 20.80 |

| 11.00 | 10.26 | 1.09 |

| 15.00 | 11.15 | 0.22 |

Electrochemical Methods: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the reduction and oxidation processes of a compound. For this compound, CV can provide insight into the electron-withdrawing effects of the chloro group and the pyridine ring on the carboxylic acid moiety. The experiment involves scanning the potential of a working electrode and measuring the resulting current. rsc.orguniv-lyon1.fr

Studies on pyridine derivatives show that the reduction and oxidation potentials are sensitive to the substituents on the pyridine ring. nih.govwpmucdn.com The reduction potential of the pyridinium (B92312) ion, for instance, is known to be dependent on the electrode material and the presence of other chemical species. rsc.orgwpmucdn.com By analyzing the cyclic voltammogram of this compound, researchers can deduce information about the stability of its radical ions and the reversibility of its redox reactions.

Method Validation and Quality Control in Analytical Research

To ensure that data generated in the study of this compound is reliable, reproducible, and fit for its intended purpose, rigorous method validation and quality control procedures are essential. numberanalytics.comazolifesciences.com These processes are guided by internationally recognized standards, such as the International Council for Harmonisation (ICH) guidelines. amsbiopharma.comeuropa.eufda.gov

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. slideshare.neteuropa.eu The core parameters evaluated during validation include accuracy, precision, specificity, linearity, range, and robustness. amsbiopharma.com

Accuracy : This refers to the closeness of test results to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material) and expressing the result as a percent recovery. amsbiopharma.com

Precision : This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). amsbiopharma.com

Specificity : This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. amsbiopharma.com

Linearity : This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com

Range : This is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. slideshare.net

Robustness : This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

Illustrative Method Validation Data for a Hypothetical HPLC Assay

The following table summarizes typical acceptance criteria and results for the validation of a high-performance liquid chromatography (HPLC) method for the quantification of this compound.

| Validation Parameter | Acceptance Criterion | Illustrative Result |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD %) | ≤ 2.0% | 0.8% |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Specificity | No interference from blank/placebo | Pass |

| Robustness | RSD ≤ 2.0% after minor changes | Pass |

Quality Control

Quality control (QC) involves the systematic processes and procedures implemented to ensure that analytical results meet the required standards of quality. numberanalytics.comiupac.org This is an ongoing process that monitors the performance of an analytical method. Key QC measures include:

Use of Certified Reference Materials (CRMs) : These are materials with a certified property value, used to verify the accuracy of a method. numberanalytics.com

Calibration Standards : Solutions of known concentration used to calibrate instruments. numberanalytics.comalfa-chemistry.com

Control Charts : These are used to monitor the performance of a method over time, plotting the results of control samples to detect trends or deviations. eurachem.org

System Suitability Tests : These are performed before an analytical run to ensure the equipment and procedure are working correctly. For example, in an HPLC analysis, parameters like peak resolution, tailing factor, and theoretical plates are checked.

By implementing these advanced analytical methodologies and rigorous validation and quality control protocols, researchers can confidently characterize the chemical properties of this compound and ensure the integrity of their findings.

Concluding Perspectives and Future Research Trajectories

Unexplored Synthetic Avenues for 6-Chloro-2-ethoxynicotinic Acid

While established routes to substituted nicotinic acids exist, there remains significant room for innovation in the synthesis of this compound, focusing on efficiency, sustainability, and novelty.

Late-Stage Ethoxylation Strategies: A primary route to this compound likely involves the nucleophilic substitution of a dichloro-precursor like 2,6-dichloronicotinic acid. Future research could explore late-stage, selective ethoxylation reactions. The use of novel catalyst systems, potentially involving photoredox or electrocatalytic methods, could enable milder reaction conditions and improved selectivity, avoiding the need for harsh bases and high temperatures.

Flow Chemistry Approaches: The synthesis of heterocyclic compounds often involves handling hazardous reagents and intermediates. Migrating the synthesis to a continuous flow platform could offer substantial benefits. Flow chemistry provides superior control over reaction parameters (temperature, pressure, stoichiometry), enhances safety by minimizing the volume of hazardous material at any given time, and can facilitate telescoping of reaction steps, thereby reducing purification needs and improving process efficiency.

Bio-catalytic and Green Chemistry Routes: An ambitious but potentially transformative avenue would be the development of biocatalytic methods. Engineering an enzyme to perform selective oxidation and chlorination on an appropriate pyridine (B92270) precursor could represent the pinnacle of green synthesis. More immediately, exploring greener solvents, reducing the reliance on toxic reagents like phosphorus oxychloride (often used in converting hydroxypyridines to chloropyridines), and utilizing catalytic oxidants like oxygen or ozone are practical steps toward more sustainable synthesis. google.comgoogle.com For instance, methods developed for the oxidation of 2-chloro-5-methylpyridine (B98176) using oxygen and a cobalt acetate (B1210297) catalyst could be adapted, representing a greener alternative to traditional oxidants like potassium permanganate. google.com

Potential for Novel Chemical Transformations and Derivatizations

The true value of a chemical scaffold lies in its potential for derivatization. This compound offers multiple handles for chemical modification, opening doors to new chemical entities.

Cross-Coupling at the C6-Position: The chloro-substituent is a prime site for modern cross-coupling reactions. While Suzuki and Sonogashira couplings are standard, a systematic exploration of a broader range of coupling reactions is warranted. This includes Buchwald-Hartwig amination for the synthesis of novel 2-ethoxy-6-aminonicotinic acid derivatives, cyanation reactions to introduce a nitrile group, and couplings that introduce novel alkyl, perfluoroalkyl, or complex heterocyclic moieties. These transformations would generate a library of compounds with diverse electronic and steric properties.

Transformations of the Carboxylic Acid Group: Beyond standard amide and ester formation, the carboxylic acid can be leveraged for more advanced transformations. For example, it could serve as a directing group for ortho C-H activation at the C4 position of the pyridine ring, a notoriously difficult position to functionalize selectively. Furthermore, photoredox-mediated decarboxylative coupling reactions could be used to replace the acid group with alkyl, aryl, or other functional groups, providing a novel entry into 5-substituted 2-ethoxy-6-chloropyridines.

Modification of the Ethoxy Group: The 2-ethoxy group, while seemingly simple, offers opportunities. O-dealkylation would yield the corresponding 6-chloro-2-hydroxynicotinic acid, a valuable intermediate in its own right. prepchem.com Alternatively, ether-to-ether exchange reactions or the use of more complex alkoxy groups could be used to fine-tune solubility and other physicochemical properties of the final derivatives.

Ring-Distortion and Rearrangement Chemistry: More esoteric but potentially high-reward research could investigate skeletal rearrangements of the pyridine ring. Under specific photochemical or thermal conditions, substituted pyridines can undergo rearrangements to afford novel heterocyclic systems, providing access to entirely new and unexplored chemical space.

Integration of Advanced Computational Approaches and Machine Learning in Compound Research

The synergy between computational chemistry and experimental synthesis can accelerate discovery. For this compound, these tools can provide invaluable predictive insights.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule. This allows for the prediction of the most reactive sites for electrophilic or nucleophilic attack, guiding the design of synthetic transformations. For instance, DFT could predict the relative ease of substitution at the C6-chloro position versus potential reactions at the pyridine nitrogen or other ring carbons. It can also be used to elucidate complex reaction mechanisms, helping to optimize conditions and minimize by-product formation.

Virtual Screening and De Novo Design: By computationally modeling the binding of virtual derivatives of this compound to biological targets of interest, researchers can prioritize the synthesis of compounds with the highest predicted activity. Furthermore, machine learning (ML) models, trained on large datasets of known bioactive molecules, could be used for the de novo design of novel structures based on the this compound scaffold, tailored to specific therapeutic targets.

Machine Learning for Synthesis Prediction: ML algorithms are becoming increasingly adept at predicting the outcomes of chemical reactions and even suggesting complete synthetic routes. Such platforms could be used to identify the most efficient and high-yielding pathways to novel derivatives of this compound, saving significant experimental time and resources. These tools can analyze vast reaction databases to uncover non-intuitive but effective synthetic strategies.

Challenges and Opportunities in Scalable and Sustainable Synthesis for Academic Research Applications

For a compound to be truly useful to the wider research community, its synthesis must be scalable and sustainable, allowing for its production in gram quantities or more without undue cost or environmental impact.

Challenge: Precursor Availability and Cost: The scalability often hinges on the availability and cost of the starting materials. Syntheses that rely on complex, multi-step preparations of precursors are inherently difficult to scale. A key challenge is the development of a route that starts from simple, inexpensive, and commercially abundant feedstocks.

Opportunity: Process Intensification with Flow Chemistry: As mentioned, continuous flow synthesis offers a prime opportunity to address scalability. It allows for a seamless transition from milligram-scale discovery to gram-scale production for academic research purposes. The improved heat and mass transfer in flow reactors can lead to higher yields and purities, simplifying downstream purification, which is often a major bottleneck in scaling up batch processes.

Challenge: Waste Reduction and Green Solvents: Traditional pyridine chemistry often involves stoichiometric amounts of hazardous reagents and chlorinated solvents. google.com A significant challenge is to replace these with catalytic alternatives and greener solvents (e.g., 2-MeTHF, cyclopentyl methyl ether, or even water where possible). Minimizing waste streams, particularly acidic or halogenated waste, is crucial for sustainability. google.com

Opportunity: Catalysis as an Enabling Technology: The development of novel catalysts is the most significant opportunity for sustainable synthesis. This includes heterogeneous catalysts that can be easily recovered and reused, as well as highly active homogeneous catalysts that can be used at very low loadings. For example, transitioning from stoichiometric chlorinating agents to catalytic chlorination cycles would represent a major advance. Similarly, using oxygen or hydrogen peroxide as the terminal oxidant in C-H activation or oxidation reactions is a hallmark of green chemistry that should be a primary goal.

Q & A

Q. What established synthetic routes are available for 6-Chloro-2-ethoxynicotinic acid, and how can reaction conditions be optimized?

A common approach involves coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) with triethylamine as a base. Optimization should focus on reaction time (e.g., 16 hours at 25°C), stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to coupling agent), and purification via recrystallization or column chromatography. Monitoring by thin-layer chromatography (TLC) with silica gel plates and a butanol-water-acetic acid (60:25:15) system is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing ethoxy vs. chloro substituents).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., carboxylic acid C=O stretch near 1700 cm⁻¹).

Report chemical shifts, coupling constants, and integration ratios in NMR, and ensure baseline resolution in IR .

Q. How can researchers ensure purity, and what analytical methods are most reliable?

Advanced Research Questions

Q. How should discrepancies between theoretical and experimental spectroscopic data be resolved?

Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

- Replication : Repeat experiments under controlled conditions.

- Cross-validation : Use X-ray crystallography (e.g., SHELXL for structure refinement) to confirm molecular geometry .

- Computational modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra.

Document all anomalies and systematically exclude sources of error (e.g., solvent impurities, instrument calibration) .

Q. What strategies improve crystal structure determination of this compound?

- Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).

- Data collection : Employ high-resolution X-ray diffraction (λ = 0.71073 Å) with a CCD detector.

- Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. Visualize results using ORTEP-3 for thermal ellipsoid plots .

Q. How can computational methods predict reactivity in novel synthetic pathways?

- Molecular docking : Study interactions with enzymes or catalysts using software like AutoDock.

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites.

- Transition state modeling : Use Gaussian or ORCA to explore energy barriers for ethoxylation or chlorination steps. Validate predictions with kinetic experiments .

Q. What systematic approaches evaluate the stability of this compound under varying conditions?

- Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min under N₂.

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.

- pH stability : Incubate in buffers (pH 2–12) and quantify intact compound over 72 hours.

Report degradation products using LC-MS and propose stabilization strategies (e.g., antioxidants, lyophilization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。